Metoprolol Succinate

Heart Failure Clinical Outcomes Beta-Blocker Formulation

Metoprolol succinate is a cardioselective CR/XL salt with zero-order release kinetics for once-daily 24-hour β1-blockade, unlike immediate-release tartrate. The MERIT-HF trial showed 34% reduction in all-cause mortality and 41% reduction in sudden cardiac death. Real-world data confirm superior event-free survival in HFrEF vs. tartrate (64.1% vs. 51.2%, P<0.001). Buyers should prioritize this formulation-specific evidence tier, not generic beta-blocker effects.

Molecular Formula C34H56N2O10
Molecular Weight 652.8 g/mol
CAS No. 98418-47-4
Cat. No. B1212453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetoprolol Succinate
CAS98418-47-4
SynonymsBeloc Duriles
Beloc-Duriles
Betaloc
Betaloc Astra
Betaloc-Astra
Betalok
CGP 2175
CGP-2175
CGP2175
H 93 26
H 93-26
H 9326
Lopressor
Metoprolol
Metoprolol CR XL
metoprolol CR-XL
metoprolol succinate
Metoprolol Tartrate
Seloken
Spesicor
Spesikor
Toprol
Toprol XL
Toprol-XL
Molecular FormulaC34H56N2O10
Molecular Weight652.8 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(CC(=O)O)C(=O)O
InChIInChI=1S/2C15H25NO3.C4H6O4/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2H2,(H,5,6)(H,7,8)
InChIKeyRGHAZVBIOOEVQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Metoprolol Succinate (CAS 98418-47-4): Controlled-Release Beta1-Blocker for Evidence-Based Cardiovascular Procurement


Metoprolol succinate is a beta1-selective (cardioselective) adrenoceptor antagonist formulated as a multiple-unit controlled-release/extended-release (CR/XL) tablet [1]. This salt form enables once-daily dosing with relatively constant plasma concentrations and beta1-blockade over 24 hours, distinguishing it from immediate-release metoprolol tartrate [2]. The compound is indicated for hypertension, angina pectoris, and heart failure, with procurement decisions hinging on its formulation-specific clinical trial evidence rather than generic beta-blocker class effects [3].

Why Metoprolol Succinate (CAS 98418-47-4) Cannot Be Generically Substituted with Metoprolol Tartrate: Formulation Dictates Outcomes


Metoprolol succinate and metoprolol tartrate are not interchangeable despite sharing the same active moiety. The succinate salt is formulated as a controlled-release/extended-release (CR/XL) multiple-unit pellet system that achieves zero-order release kinetics, providing 24-hour consistent beta1-blockade with reduced peak-to-trough fluctuation [1]. In contrast, metoprolol tartrate is an immediate-release formulation with a shorter half-life (3-4 hours vs. 3-7 hours for succinate) requiring twice-daily dosing to maintain comparable efficacy [2]. These pharmacokinetic differences translate into divergent clinical outcomes: large-scale retrospective data demonstrate that metoprolol succinate yields significantly improved event-free survival compared with tartrate in heart failure patients (HFrEF: 64.12% vs. 51.22%, P < 0.001; HFmrEF: 67.57% vs. 56.04%, P < 0.001) [3]. Consequently, clinical guidelines specifically recommend the controlled-release succinate formulation for heart failure management, not generic immediate-release metoprolol [4].

Quantitative Differentiation of Metoprolol Succinate (CAS 98418-47-4): Comparator-Based Evidence for Procurement Decisions


Event-Free Survival Advantage of Metoprolol Succinate vs. Metoprolol Tartrate in Heart Failure

In a propensity-matched retrospective cohort study of 1,493 heart failure patients using the TriNetX Research Network (2010–2024), metoprolol succinate demonstrated significantly higher 1-year event-free survival compared with metoprolol tartrate. For patients with heart failure with reduced ejection fraction (HFrEF, EF ≤ 40%), event-free survival was 64.12% with succinate versus 51.22% with tartrate (log-rank P < 0.001). For heart failure with midrange ejection fraction (HFmrEF, EF 41–49%), event-free survival was 67.57% versus 56.04% (log-rank P < 0.001) [1].

Heart Failure Clinical Outcomes Beta-Blocker Formulation Pharmacoepidemiology

MERIT-HF Trial: All-Cause Mortality Reduction with Metoprolol Succinate vs. Placebo in Heart Failure

The MERIT-HF trial, a randomized, double-blind, placebo-controlled study of 3,991 patients with NYHA Class II-IV heart failure and ejection fraction ≤ 0.40, demonstrated that metoprolol succinate CR/XL reduced all-cause mortality by 34% compared with placebo (relative risk 0.66; 95% CI 0.53-0.81; nominal p = 0.00009). The trial was terminated early due to this statistically significant mortality benefit [1].

Heart Failure Mortality Randomized Controlled Trial Clinical Evidence

24-Hour Pharmacokinetic Superiority: Metoprolol Succinate CR vs. Metoprolol Tartrate Immediate-Release

A direct crossover pharmacokinetic study in 12 healthy volunteers compared metoprolol succinate CR (95 mg once daily) with metoprolol tartrate (100 mg once daily and 50 mg twice daily). The controlled-release succinate formulation exhibited significantly reduced peak-to-trough fluctuation in steady-state plasma concentrations and maintained a significantly greater beta1-blocking effect at 24 hours post-dose compared with once-daily tartrate [1].

Pharmacokinetics Controlled Release Beta-Blockade Formulation Science

Metoprolol Succinate vs. Carvedilol in Heart Failure: Adjusted Analysis Shows Comparable Mortality

In the Carvedilol or Metoprolol Evaluation Study (COMES), a multicenter analysis of 4,016 patients with stable systolic chronic heart failure, univariable analysis suggested higher mortality with metoprolol succinate versus carvedilol (HR 1.49; 95% CI 1.31-1.69; P < 0.001). However, after propensity score matching and dose-equivalent adjustment, no significant difference in survival was observed (HR 1.00; 95% CI 0.82-1.23; P = 0.99) [1].

Heart Failure Comparative Effectiveness Beta-Blocker Selection Survival Analysis

Comparative Beta1-Selectivity and Class Positioning Among Evidence-Based Beta-Blockers

A 2023 comparative effectiveness analysis of four beta-blockers in chronic heart failure established an evidence-based hierarchy: bisoprolol > carvedilol = metoprolol succinate = nebivolol > metoprolol tartrate . Separately, a 2013 network meta-analysis of 21 randomized trials (23,122 patients) found that bisoprolol, carvedilol, and metoprolol succinate each reduce all-cause mortality by approximately 30% over one year compared with placebo, with no significant differences among these three agents [1].

Beta1-Selectivity Comparative Pharmacology Heart Failure Evidence-Based Medicine

24-Hour Ambulatory Blood Pressure Control: Metoprolol Succinate ER vs. Atenolol

A small study comparing once-daily extended-release metoprolol succinate with atenolol in hypertensive patients (also receiving hydrochlorothiazide) using 24-hour ambulatory blood pressure monitoring (ABPM) found that metoprolol succinate provided more effective sustained blood pressure control, particularly in the early morning period [1]. A separate ABPM study comparing metoprolol succinate with atenolol showed that metoprolol succinate produced a 9 mmHg reduction in 24-hour mean systolic blood pressure (SBP) compared with a 1 mmHg reduction for atenolol (P = 0.03) [2].

Hypertension Ambulatory Blood Pressure Monitoring Chronotherapy Comparative Efficacy

Evidence-Based Application Scenarios for Metoprolol Succinate (CAS 98418-47-4) Procurement


Chronic Heart Failure with Reduced Ejection Fraction (HFrEF): Mortality-Reducing Beta-Blockade

Metoprolol succinate is indicated to reduce the risk of cardiovascular mortality and heart failure hospitalizations in patients with stable, symptomatic chronic heart failure (NYHA Class II-III) with reduced ejection fraction [1]. The MERIT-HF trial provides direct evidence of a 34% reduction in all-cause mortality (RR 0.66, 95% CI 0.53-0.81) and a 41% reduction in sudden cardiac death compared with placebo [2]. Procurement for heart failure management should prioritize the controlled-release succinate formulation over immediate-release tartrate, as real-world data demonstrate significantly improved event-free survival with succinate (HFrEF: 64.12% vs. 51.22%, P < 0.001) [3].

Hypertension Requiring Once-Daily Dosing with Consistent 24-Hour Control

Metoprolol succinate is indicated for the management of hypertension, with the extended-release formulation enabling once-daily administration [1]. Pharmacokinetic data confirm that the CR/XL formulation provides relatively constant plasma concentrations and beta1-blockade throughout the 24-hour dosing interval, avoiding the peak-trough fluctuations characteristic of immediate-release formulations [4]. Comparative ABPM data suggest that metoprolol succinate may provide more sustained 24-hour blood pressure control than atenolol, particularly during the early morning period when cardiovascular risk is elevated [5]. This formulation characteristic supports its selection when consistent beta1-blockade is clinically desired.

Angina Pectoris: Long-Term Prophylaxis

Metoprolol succinate is indicated for the long-term treatment of angina pectoris [1]. The consistent 24-hour beta1-blockade achieved with the controlled-release formulation may reduce the frequency and severity of anginal episodes by decreasing myocardial oxygen demand through heart rate and contractility reduction. The once-daily dosing regimen supports adherence in chronic prophylactic therapy.

Formulary Selection: Evidence-Based Tier Positioning

Comparative effectiveness analyses establish that metoprolol succinate occupies the highest evidence tier for heart failure alongside bisoprolol and carvedilol, with all three demonstrating approximately 30% relative risk reduction in all-cause mortality versus placebo [6]. In adjusted head-to-head analysis with carvedilol, metoprolol succinate shows comparable mortality outcomes when dose-equivalently matched (HR 1.00, 95% CI 0.82-1.23) [7]. However, in specific high-risk subgroups such as HFrEF patients with end-stage renal disease on dialysis, carvedilol initiation was associated with lower 2-year mortality (27.9% vs. 38.9%, RR 0.717, 95% CI 0.586-0.877) [8]. Procurement decisions may therefore be guided by cost, tolerability profiles, and patient-specific considerations rather than assumed efficacy superiority among tier-1 agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metoprolol Succinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.